molecular formula C48H68N6O19 B12403677 Mal-amide-PEG8-Val-Ala-PAB-PNP

Mal-amide-PEG8-Val-Ala-PAB-PNP

Cat. No.: B12403677
M. Wt: 1033.1 g/mol
InChI Key: XKNFUEHAHZGFPB-PXQFAMQDSA-N
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Description

Mal-amide-PEG8-Val-Ala-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. This compound features a maleimide group that reacts with thiol groups, a polyethylene glycol (PEG) spacer that improves aqueous solubility, and a cathepsin-cleavable Val-Ala dipeptide sequence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amide-PEG8-Val-Ala-PAB-PNP involves multiple steps, including the incorporation of the maleimide group, the PEG spacer, and the Val-Ala dipeptide sequence. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with the final product being purified through techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Mal-amide-PEG8-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the cleaved linker fragments and the conjugated antibody-drug complexes .

Scientific Research Applications

Mal-amide-PEG8-Val-Ala-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates for targeted cancer therapy. Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the study of enzyme-substrate interactions and protein modifications.

    Medicine: Integral in the development of targeted cancer therapies, allowing for the selective delivery of cytotoxic drugs to cancer cells.

    Industry: Used in the production of biopharmaceuticals and diagnostic tools

Mechanism of Action

Mal-amide-PEG8-Val-Ala-PAB-PNP exerts its effects through a cleavable linker mechanism. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds. The PEG spacer enhances solubility and pharmacokinetic properties. The Val-Ala dipeptide sequence is cleaved by cathepsin enzymes within the target cells, releasing the cytotoxic drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-amide-PEG8-Val-Ala-PAB-PNP is unique due to its combination of a cleavable Val-Ala dipeptide sequence, a PEG spacer for improved solubility, and a maleimide group for thiol reactivity. This combination enhances its effectiveness as an ADC linker .

Properties

Molecular Formula

C48H68N6O19

Molecular Weight

1033.1 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C48H68N6O19/c1-35(2)45(47(60)50-36(3)46(59)51-38-6-4-37(5-7-38)34-72-48(61)73-40-10-8-39(9-11-40)54(62)63)52-42(56)15-18-64-20-22-66-24-26-68-28-30-70-32-33-71-31-29-69-27-25-67-23-21-65-19-16-49-41(55)14-17-53-43(57)12-13-44(53)58/h4-13,35-36,45H,14-34H2,1-3H3,(H,49,55)(H,50,60)(H,51,59)(H,52,56)/t36-,45-/m0/s1

InChI Key

XKNFUEHAHZGFPB-PXQFAMQDSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

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